molecular formula C3H9N3O B1201403 1-(2-Hydroxyethyl)guanidine CAS No. 4353-52-0

1-(2-Hydroxyethyl)guanidine

Cat. No. B1201403
CAS RN: 4353-52-0
M. Wt: 103.12 g/mol
InChI Key: DHEWEVVTYBEELC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)guanidine, also known as HEAG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HEAG is a guanidine derivative that has been shown to have anti-inflammatory, anti-oxidant, and anti-diabetic effects.

Scientific Research Applications

  • Guanidine Compounds in Drug Discovery : Guanidine compounds, including those like 1-(2-Hydroxyethyl)guanidine, have significant applications in drug discovery. They are involved in various biological activities and therapeutic uses. These compounds are found in natural products, pharmaceuticals, and cosmetic ingredients. They are crucial in developing drugs for the central nervous system, anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as cosmetics (Sa̧czewski & Balewski, 2013).

  • Chemistry of Guanidine Derivatives : Guanidine derivatives demonstrate significant chemical reactions, such as in the study of phenolate hydroxylation in bis(mu-oxo)dicopper(III) complexes. These complexes, including those with guanidine ligation, show unique reactivity patterns that are insightful for understanding enzymatic processes similar to tyrosinase activity (Herres‐Pawlis et al., 2009).

  • Antiviral Properties : Simple guanidine derivatives, including this compound, have been explored for their antiviral properties. Studies have shown that these compounds can reduce the infectivity of viruses like poliovirus in cultured mammalian cells (Loddo et al., 1962).

  • DNA Interaction Studies : Guanidine compounds have been studied for their interaction with DNA. For instance, a novel class of azo-guanidine compounds demonstrates potential as DNA staining agents due to their ability to interact with DNA and induce color changes in the solution (Jamil et al., 2013).

  • Use in Biological Sample Processing : Guanidine hydrochloride, a related compound, is frequently used in the isolation of RNA and DNA from eukaryotic cells. Its application in rapid isolation of chromosomal DNA from various tissues and cell lines highlights its importance in molecular biology research (Bowtell, 1987).

  • Screening for Therapeutic Applications : Guanidine derivatives, including this compound, have been extensively screened for therapeutic applications. They have potential as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents (Rauf et al., 2014).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves .

Future Directions

The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . Thus, the guanidine frame is utilized in clinically used marketed drugs .

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxyethyl)guanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with guanidine-based oligomers, which are known for their antimicrobial properties . These interactions often involve electrostatic forces and can lead to significant changes in the structure and function of the biomolecules involved. Additionally, this compound can act as a nucleophile in biochemical reactions, participating in processes such as alkylation and acylation .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to increase cellular permeability and induce liposome leakage . This compound can disrupt cell membranes, leading to increased permeability and potential cell damage. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect calcium transport across mitochondrial membranes, which is crucial for energy transduction and cellular metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form guanidinium cations upon protonation, which can interact with biomolecules through electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by interacting with DNA and RNA molecules, potentially leading to changes in protein synthesis and cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, which can affect its efficacy and safety in experimental settings . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell signaling pathways and metabolic processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing muscle function and reducing fatigue . At high doses, it can be toxic and cause adverse effects, including cell damage and disruption of metabolic processes . Understanding the dosage effects of this compound is essential for its safe and effective use in biomedical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as guanidine hydroxylases, which convert it into other biologically active compounds . These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in cells and tissues. Additionally, this compound can interact with cofactors and other metabolic intermediates, further affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across the apical and basolateral membranes of intestinal cells through different mechanisms . These transport processes are crucial for the proper localization and accumulation of this compound in target tissues, which can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles through targeting signals and post-translational modifications . For instance, it can accumulate in mitochondria, where it affects calcium transport and energy metabolism

properties

IUPAC Name

2-(2-hydroxyethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEWEVVTYBEELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195871
Record name Guanidine, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4353-52-0
Record name Guanidine, (2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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